molecular formula C8H8BrN3O B13300453 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine

Katalognummer: B13300453
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: SFGUFONBLMIVCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a brominated furan ring attached to a pyrazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine typically involves the bromination of furan followed by a series of coupling reactions to introduce the pyrazole ring. One common method involves the use of bromine in an organic solvent to brominate furan, followed by a nucleophilic substitution reaction to attach the pyrazole moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and coupling steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The brominated furan ring and pyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a brominated furan ring and a pyrazole moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the pyrazole ring can enhance its ability to interact with biological targets, making it potentially more effective in medicinal applications .

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

1-[(5-bromofuran-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3O/c9-8-2-1-7(13-8)5-12-4-6(10)3-11-12/h1-4H,5,10H2

InChI-Schlüssel

SFGUFONBLMIVCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)Br)CN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.